molecular formula C12H16N2S B14614388 4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine CAS No. 61021-93-0

4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine

Cat. No.: B14614388
CAS No.: 61021-93-0
M. Wt: 220.34 g/mol
InChI Key: WEUSGRBRZNLKBY-UHFFFAOYSA-N
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Description

4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine is a sulfur-containing indole derivative characterized by a thioether (sulfanyl) linkage between the indole moiety and a butan-1-amine chain. This compound belongs to a class of bioactive molecules where the indole core is modified to modulate pharmacological properties such as receptor binding, solubility, and metabolic stability. Indole derivatives are widely explored in medicinal chemistry due to their presence in natural products (e.g., serotonin, tryptophan) and their ability to interact with diverse biological targets, including neurotransmitter receptors and enzymes .

Properties

CAS No.

61021-93-0

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

4-(1H-indol-3-ylsulfanyl)butan-1-amine

InChI

InChI=1S/C12H16N2S/c13-7-3-4-8-15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8,13H2

InChI Key

WEUSGRBRZNLKBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1H-indole-3-thiol with 4-bromobutan-1-amine under basic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for 4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, while the sulfanyl and amine groups can modulate the compound’s activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Moieties

Several analogs replace the indole group with other heterocycles while retaining the sulfanyl-butanamine backbone (Table 1). These modifications influence electronic properties and steric effects:

Compound Name Heterocycle Yield (%) Physical State Key Data Reference
4-((Furan-2-ylmethyl)thio)butan-1-amine (2a) Furan 71 Yellow oil NMR, MS data provided
4-((5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)thio)butan-1-amine (2b) Imidazopyridine 71 White oil NMR, MS data provided
4-((6-Methoxy-1H-benzo[d]imidazol-2-yl)thio)butan-1-amine (2c) Benzimidazole 71 White solid Mp: 118–120°C; NMR, MS data
4-((5-Phenyl-1H-tetrazol-1-yl)thio)butan-1-amine (2d) Tetrazole 70 Yellow oil NMR, MS data provided

Key Findings :

  • Furan analog (2a) exhibits lower polarity (oil form) compared to the benzimidazole derivative (2c), a solid with higher melting point due to aromatic stacking .

Pyridinyl-Substituted Indole Derivatives

Pyridine substituents on the indole ring alter electronic properties and receptor affinity (Table 2):

Compound Name Substituent Molecular Formula Molecular Weight Key Data Reference
2-(3-Pyridinyl)-1H-indole-3-butanamine 3-Pyridinyl on indole C17H19N3 265.36 ChemSpider ID: 4215935
4-[2-(Pyridin-2-yl)-1H-indol-3-yl]butan-1-amine 2-Pyridinyl on indole C17H19N3 265.35 Purity: 98%; CAS: 556777-69-6
4-[2-(Pyridin-4-yl)-1H-indol-3-yl]butan-1-amine 4-Pyridinyl on indole C17H19N3 265.35 CAS: 556777-73-2

Key Findings :

  • Pyridinyl substitutions introduce basic nitrogen atoms, which may improve solubility and binding to receptors like serotonin or dopamine transporters .
  • The 2-pyridinyl analog (CAS: 556777-69-6) is commercially available for research, highlighting its relevance in drug discovery .

Positional Isomers and Amine Variants

Variations in the amine position and sulfur presence significantly alter properties (Table 3):

Compound Name Structure Molecular Formula Key Data Reference
4-(1H-Indol-3-yl)butan-2-amine Amine at C2, no sulfur C12H16N2 Storage: 2–8°C; Purity: 95%
4-(1H-Indol-3-yl)butan-1-amine (Schiff base derivative) Nitrobenzylidene substituent C19H19N3O2 Yield: 66%; Black powder

Key Findings :

  • The Schiff base derivative (Compound 185) introduces a nitro group, which may enhance electron-withdrawing effects and stability .

Piperazine and CNS-Targeting Derivatives

Piperazine modifications enhance CNS activity (Table 4):

Compound Name Modification Biological Activity Reference
4-[4-(1H-Indol-3-yl)butyl]piperazine Piperazine ring Dopamine D4/5-HT1D receptor agonist
Hydroxamic acid derivatives Hydroxamic acid moiety Antiproliferative activity

Key Findings :

  • Piperazine derivatives exhibit dual activity on dopamine and serotonin receptors, making them candidates for CNS disorder treatments .
  • Hydroxamic acid derivatives show antiproliferative effects, suggesting applications in cancer therapy .

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